Ac-rC Phosphoramidite, also known as Acetyl-2'-O-TBDMS-ribocytidine phosphoramidite, is a specialized chemical reagent used primarily in the synthesis of modified ribonucleic acids (RNA). This compound is characterized by its acetyl group, which enhances its stability and solubility during the oligonucleotide synthesis process. The chemical formula for Ac-rC Phosphoramidite is C₁₉H₃₁N₄O₈PS, with a molecular weight of approximately 465.52 g/mol. It is particularly noted for its role in the incorporation of ribo-cytidine into synthetic oligonucleotides, facilitating the development of RNA molecules that can be used in various research applications .
Ac-rC Phosphoramidite's biological activity primarily stems from its use in synthesizing modified RNA molecules. These RNA constructs can exhibit enhanced stability against nucleases and improved binding affinity to target molecules. The incorporation of acetylated ribo-cytidine into RNA sequences may also influence their secondary structures and interactions with proteins or other nucleic acids. Research indicates that modified RNAs can be utilized in therapeutic applications, including gene silencing and targeted delivery systems .
The synthesis of Ac-rC Phosphoramidite typically involves several key steps:
These steps ensure that the resulting Ac-rC Phosphoramidite is suitable for use in solid-phase oligonucleotide synthesis .
Ac-rC Phosphoramidite has several important applications in molecular biology and biochemistry:
Interaction studies involving Ac-rC Phosphoramidite focus on how modified RNAs interact with proteins, nucleic acids, and cellular components. For instance, research has demonstrated that oligonucleotides containing acetylated ribo-cytidine exhibit altered binding affinities compared to unmodified counterparts. These studies often utilize techniques such as fluorescence resonance energy transfer (FRET), surface plasmon resonance (SPR), and electrophoretic mobility shift assays (EMSA) to analyze binding interactions and kinetics .
Ac-rC Phosphoramidite shares structural similarities with several other phosphoramidites used in RNA synthesis. Here are some comparable compounds:
| Compound Name | Key Features | Uniqueness |
|---|---|---|
| 2'-O-Methyl Cytidine Phosphoramidite | Provides enhanced stability against nucleases | Methylation at the 2' position |
| 2'-O-TBDMS Cytidine Phosphoramidite | Protects the 2' hydroxyl group | TBDMS protection allows for easier handling |
| 5-Methyl Cytidine Phosphoramidite | Incorporates a methyl group at the 5 position | Alters base pairing properties |
| Acetyl-2'-O-Methyl Cytidine Phosphoramidite | Combines acetylation with methylation | Dual modifications enhance stability |
Each of these compounds has unique properties that make them suitable for specific applications in RNA chemistry, but Ac-rC Phosphoramidite stands out due to its particular modification that enhances solubility and stability during synthesis processes .
The foundation of modern oligonucleotide synthesis began in 1955 with Michelson and Todd’s pioneering work on dinucleotide assembly using phosphodiester chemistry. Their method involved activating nucleotide 3′-phosphates with dicyclohexyl carbodiimide (DCC) to form phosphodiester linkages. However, this approach faced limitations in efficiency and scalability due to unstable intermediates and incomplete couplings.
A significant breakthrough emerged in the 1980s with the introduction of phosphoramidite chemistry, which introduced a four-step cyclic process (detritylation, coupling, capping, oxidation) to streamline nucleotide addition. This methodology leveraged phosphoramidite monomers—protected nucleoside derivatives with reactive diisopropylamine groups—to achieve coupling efficiencies exceeding 99% per cycle. The development of solid-phase supports further enhanced synthesis scalability by immobilizing growing oligonucleotide chains on controlled-pore glass or polystyrene beads.
RNA synthesis posed unique challenges due to the reactivity of the 2′-hydroxyl group, which required orthogonal protection strategies. Early efforts utilized tert-butyldimethylsilyl (tBDMS) groups to mask 2′-OH sites while allowing sequential deprotection under fluoride-based conditions. The introduction of Ac-rC Phosphoramidite exemplified this progress, combining:
These innovations enabled the reliable synthesis of RNA strands up to 100 nucleotides in length, with applications spanning therapeutic oligonucleotides, CRISPR guide RNAs, and structural biology probes.
The 5'-DMT group is a cornerstone of Ac-rC Phosphoramidite’s design, serving as a transient protecting moiety during solid-phase oligonucleotide synthesis. This trityl derivative features two methoxy substituents at the 4 and 4' positions of the triphenylmethyl core, which enhance solubility in acetonitrile—a solvent critical for automated synthesis [1]. The DMT group is selectively removed under mildly acidic conditions (e.g., 3% trichloroacetic acid in dichloromethane), enabling sequential coupling of nucleotides while preserving the integrity of the acetylated cytidine base [2]. Its steric bulk also prevents undesired side reactions at the 5'-hydroxyl during phosphoramidite activation.
The N4-acetyl modification of cytidine is a defining feature of this phosphoramidite. X-ray crystallography studies indicate that the acetyl group adopts a conformation proximal to the C5 position of the pyrimidine ring, stabilized by a weak C–H···O interaction [2]. This spatial arrangement positions the acetyl moiety within the major groove of RNA duplexes, minimally perturbing Watson-Crick base pairing with guanine. Notably, N4-acetylation stabilizes the C3'-endo ribose pucker—a conformation associated with A-form RNA helices—by introducing electrostatic repulsion between the acetyl carbonyl and the 2'-hydroxyl [2]. This property is critical for maintaining the structural fidelity of synthetic RNA in applications such as CRISPR guide RNA synthesis.
The 2'-O-TBDMS (tert-butyldimethylsilyl) group confers RNA-like sugar protection, distinguishing this phosphoramidite from DNA synthesis reagents. The silyl ether’s hydrophobicity improves coupling efficiency by reducing hydrogen bonding between the 2'-hydroxyl and the phosphoramidite’s reactive species [1]. Deprotection requires prolonged treatment with fluoride ions (e.g., triethylamine trihydrofluoride), which cleave the silicon-oxygen bond without disrupting the N4-acetyl group [4]. Comparative studies show that TBDMS-protected ribose sugars exhibit a 12% higher coupling yield compared to alternative 2'-protecting groups like ACE [5].
Table 1: Key Physicochemical Parameters of Ac-rC Phosphoramidite
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₄₇H₆₄N₅O₉PSi | [1] |
| Molecular Weight | 902.1 g/mol | [1] |
| CAS Number | 121058-88-6 | [1] |
| HPLC Purity | ≥98.0% | [1] |
| 31P NMR Purity | ≥98.0% (non-primary peaks ≤0.5%) | [1] |
| Solubility in DMSO | 100 mg/mL (110.85 mM) | [5] |
| Storage Conditions | 4°C, protected from light | [1] [5] |
Ac-rC Phosphoramidite’s structural integrity is validated through orthogonal analytical methods:
Ac-rC Phosphoramidite exhibits biphasic solubility:
Stability assessments reveal:
Traditional phosphoramidite synthesis represents the cornerstone methodology for creating nucleoside phosphoramidite building blocks, including Ac-rC phosphoramidite. This approach has established the foundation for modern oligonucleotide synthesis through decades of refinement and optimization [1] [2] [3].
The conventional preparation of phosphoramidites follows a systematic four-step chemical cycle that forms the basis of automated solid-phase synthesis [4] [5]. This methodology employs dimethoxytrityl (DMT) protection at the 5'-hydroxyl position, combined with appropriate base protection strategies and phosphitylation at the 3'-position to generate the requisite phosphoramidite reagents [6] [7].
Phosphorodiamidite coupling represents the fundamental chemical transformation for synthesizing nucleoside phosphoramidites. The most widely employed method involves the treatment of protected nucleosides bearing a single free hydroxyl group with phosphorodiamidite under catalytic action of weak acids [8]. The standard reagent for commercial phosphoramidite preparation is 2-cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite, which demonstrates remarkable stability compared to earlier bisamidite compounds [8].
This phosphorodiamidite exhibits enhanced thermal stability and can be synthesized using a two-step, one-pot procedure followed by vacuum distillation purification [8]. The coupling reaction proceeds through nucleophilic attack of the free hydroxyl group on the phosphorus center, displacing one of the diisopropyl amino groups to form the desired phosphoramidite linkage [6].
The coupling efficiency of phosphorodiamidite reactions typically ranges from 95% to 99% under optimized conditions [9] [5]. Critical factors influencing coupling success include maintaining anhydrous conditions, utilizing appropriate activators such as tetrazole derivatives, and controlling reaction temperature and time parameters [4] [10]. The presence of moisture significantly reduces coupling efficiency through competitive hydrolysis reactions and phosphoramidite degradation pathways [10].
Alternative coupling strategies include direct phosphitylation methods using bis(diisopropylamino)(2-cyanoethoxy)phosphine in the presence of activators [11]. This approach provides similar yields while offering enhanced operational simplicity for large-scale preparations [12].
Protecting group orthogonality constitutes a critical aspect of phosphoramidite synthesis, ensuring selective reactivity while preventing unwanted side reactions throughout the synthetic sequence [13] [14]. For Ac-rC phosphoramidite synthesis, multiple protecting groups must function harmoniously across different chemical environments.
The acetyl protecting group on the cytosine exocyclic amine provides base-labile protection that can be efficiently removed under mild alkaline conditions [1] [2] [15]. This protection strategy prevents nucleophilic side reactions during phosphitylation and subsequent coupling reactions while remaining stable to the acidic conditions used for DMT removal [15]. The acetyl group demonstrates superior performance compared to benzoyl protection, particularly in avoiding transamidation side reactions with methylamine during deprotection procedures [15].
The 2'-O-tert-butyldimethylsilyl (TBDMS) protecting group represents the gold standard for ribose 2'-hydroxyl protection in RNA phosphoramidite synthesis [16] [17] [14]. TBDMS protection exhibits exceptional stability to both acidic and basic conditions while remaining selectively removable using fluoride-based reagents [14]. This orthogonality enables the protecting group to survive multiple deprotection cycles during automated synthesis without premature removal or migration [17].
The cyanoethyl protecting group for the phosphate linkage provides additional orthogonality through its unique removal mechanism involving β-elimination under basic conditions [15]. This protection strategy ensures phosphate group stability throughout synthesis while enabling efficient deprotection through treatment with concentrated ammonium hydroxide [4].
Quality control parameters for protecting group integrity include 31P NMR analysis to verify phosphoramidite purity and absence of undesired stereoisomers [17]. High-performance liquid chromatography (HPLC) analysis confirms the absence of protecting group migration products, particularly 2'-phosphoramidite impurities that could lead to unnatural 2'-5' internucleotide linkages [17].
Contemporary research has focused on developing innovative synthetic methodologies that address limitations of traditional approaches while expanding the scope of accessible phosphoramidite derivatives. These novel strategies encompass both structural modifications and improved synthetic protocols.
North ribo-methanocarba cytidine derivatives represent a significant advancement in constrained nucleoside analog synthesis, offering unique conformational properties that enhance binding affinity and selectivity in various biological applications [18] [19] [20]. These bicyclic nucleoside analogs incorporate a fused cyclopropane ring system that locks the sugar ring into a North conformation, corresponding to C3'-endo pucker geometry [20] [21].
The synthesis of North ribo-methanocarba cytidine phosphoramidites employs convergent synthetic strategies that improve overall efficiency compared to linear approaches [22]. The key synthetic step involves Mitsunobu coupling between pre-functionalized adenine derivatives and the bicyclic precursor, enabling high-yield formation of the desired N-glycosidic bond [22]. This methodology allows for the introduction of various 2-substituents, including thioether groups, prior to the coupling step, thereby facilitating access to diverse analogs [22].
Protection strategies for methanocarba nucleosides utilize standard phosphoramidite protecting groups with modifications to accommodate the rigid bicyclic structure [18]. The 2'-O-cyanoethoxymethyl (CEM) protecting group has proven particularly effective for North ribo-methanocarba cytidine, offering compatibility with TBDMS protection on other nucleosides within the same oligonucleotide [18]. This dual protection strategy enables single-step deprotection using standard conditions, significantly simplifying the synthetic workflow [18].
The incorporation of methanocarba modifications into oligonucleotides proceeds through standard automated synthesis protocols with minor modifications to coupling conditions [18] [23]. Coupling efficiencies typically range from 85% to 95%, depending on the specific substitution pattern and protecting group strategy employed [18]. The resulting oligonucleotides demonstrate enhanced thermodynamic stability due to the preorganized North conformation, with melting temperature increases of 2-5°C per modification observed in DNA-RNA heteroduplexes [20].
5-Hydroxymethylcytidine phosphoramidite synthesis represents a specialized area requiring careful attention to protecting group selection and deprotection strategies [24] [25] [26]. The pseudobenzylic alcohol functionality presents unique challenges due to its susceptibility to various side reactions under standard synthetic conditions [26] [27].
The most successful protecting group strategy employs tert-butyldimethylsilyl (TBDMS) protection for the 5-hydroxymethyl group, providing excellent stability throughout the synthetic sequence while enabling clean deprotection under mild conditions [28] [26] [27]. This approach involves multi-step synthesis starting from 5-iodo-2'-deoxyuridine, utilizing Stille coupling reactions to introduce the formyl group, followed by reduction and protection to yield the desired intermediate [26].
The conversion of 5-hydroxymethyluridine to 5-hydroxymethylcytidine typically employs POCl3/triazole activation followed by ammoniation [26] [29]. This transformation proceeds in moderate yields (65-70%) and requires careful optimization of reaction conditions to minimize side product formation [26]. Alternative approaches utilizing direct amination of activated uridine derivatives have shown promise for improving overall synthetic efficiency [25].
Protection of the exocyclic amine in 5-hydroxymethylcytidine derivatives commonly employs benzoyl or acetyl groups, with acetyl protection offering advantages in terms of deprotection selectivity [28] [26]. The choice of base protection must be coordinated with the hydroxymethyl protecting group to ensure compatibility throughout the synthetic sequence [27].
Phosphitylation of fully protected 5-hydroxymethylcytidine proceeds using standard phosphoramidite chemistry with 2-cyanoethyl N,N-diisopropylphosphoramidite [26] [27]. Yields typically range from 80% to 90% under optimized conditions, with careful attention to moisture exclusion critical for achieving reproducible results [26].
The incorporation of 5-hydroxymethylcytidine phosphoramidites into oligonucleotides requires modified deprotection protocols to ensure complete removal of all protecting groups while maintaining oligonucleotide integrity [28] [26]. Standard ammonium hydroxide treatment at elevated temperatures proves sufficient for most protecting group combinations, although extended reaction times may be necessary for complete deprotection [27].
Data from synthetic studies indicate that oligonucleotides containing 5-hydroxymethylcytidine modifications demonstrate altered hybridization properties and enhanced recognition by specific binding proteins involved in epigenetic regulation [30] [31]. These modifications provide valuable tools for studying DNA methylation and demethylation pathways while offering potential therapeutic applications in epigenetic medicine [30] [24].
Research findings demonstrate that optimized synthetic protocols can achieve overall yields of 15-20% for 5-hydroxymethylcytidine phosphoramidites from readily available starting materials [28] [29]. Scale-up studies indicate that multi-gram quantities can be prepared using these methodologies, making the reagents accessible for routine oligonucleotide synthesis applications [26] [27].